molecular formula C11H18N2O4 B6241918 tert-butyl 3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate CAS No. 1824861-97-3

tert-butyl 3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate

Cat. No.: B6241918
CAS No.: 1824861-97-3
M. Wt: 242.3
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Description

Tert-butyl 3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H18N2O4 and a molecular weight of 242.27 g/mol. This compound is characterized by its unique structure, which includes a tert-butyl group attached to a pyrrolidine ring that is further substituted with a nitroethenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate under controlled conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then nitrosated to introduce the nitroethenyl group.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the use of specialized reactors and precise control of reaction parameters such as temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are typically performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding nitroso derivatives.

  • Reduction: Reduction reactions can produce amines or alcohols depending on the specific conditions used.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and as a probe for investigating biological pathways. Its reactivity with various biomolecules allows researchers to explore its potential as a therapeutic agent.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitroethenyl group plays a crucial role in its reactivity, allowing it to bind to enzymes and receptors. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

  • Tert-butyl 3-((tert-butylamino)methyl)pyrrolidine-1-carboxylate

Uniqueness: Tert-butyl 3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate stands out due to its unique nitroethenyl group, which imparts distinct reactivity compared to other similar compounds. This reactivity allows for a wider range of applications in both research and industry.

Properties

CAS No.

1824861-97-3

Molecular Formula

C11H18N2O4

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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